3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine
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Overview
Description
The compound “3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 252.19 . It is also known as 3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-7,11H2,(H,12,13);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s melting point, boiling point, density, and other physical properties are not specified in the search results.Scientific Research Applications
Inhibitors of SARS-CoV-2
A study focused on the synthesis and molecular docking analysis of a novel tetrahydropyrimidine derivative, including a benzothiazole component, as a potential inhibitor for SARS-CoV-2. This compound was evaluated for its binding affinity towards the SARS-CoV-2 main protease, highlighting its potential application in antiviral drug development (Genç et al., 2021).
Modification of Hydrogels
Another study reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including aromatic amines. This research aimed at enhancing the hydrogels' properties for potential medical applications, demonstrating the versatility of amine-functionalized materials in biomedical engineering (Aly & El-Mohdy, 2015).
Synthesis of H3-Antagonists
Research into the synthesis of aminoacetylenicoxybenzothiazole derivatives for their application as H3 receptor antagonists in treating central nervous system disorders such as Alzheimer's, depression, and schizophrenia was conducted. This study underscores the importance of structural modification of compounds for targeted therapeutic applications (Rahmani et al., 2014).
Cytotoxicity and Immunocompetent Cell Effects
A study on the synthesis of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant in vitro cytotoxicity against thymocytes and lymphocytes. It highlights the potential of such compounds in developing treatments that could modulate the immune system (Mavrova et al., 2009).
Generation of Structurally Diverse Libraries
A study utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions illustrates the potential for creating a diverse compound library. Such libraries are invaluable for drug discovery and development, showcasing the broad utility of amine derivatives in synthetic chemistry (Roman, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h8H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFJYRABCTHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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